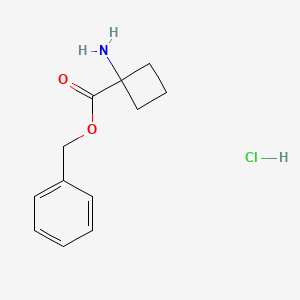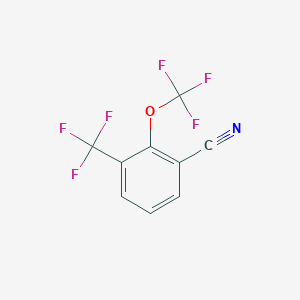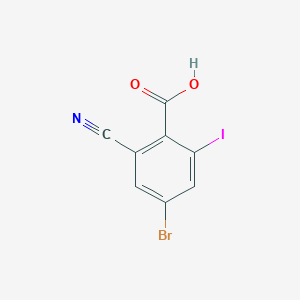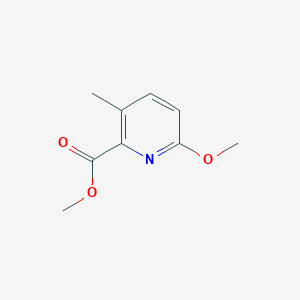
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride
Descripción general
Descripción
Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1909318-90-6 . It has a molecular weight of 241.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H .Aplicaciones Científicas De Investigación
Tumor Imaging and Detection
- Benzyl 1-aminocyclobutane-1-carboxylate hydrochloride has been studied for its application in tumor imaging. [F-18]-labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative, has been synthesized for use in positron emission tomography (PET) as a tumor-avid amino acid (Shoup & Goodman, 1999). Further studies showed the potential of [C-11] labeled 1-aminocyclobutane carboxylic acid as a tumor-seeking agent, with rapid clearance from the blood and high uptake in tumors (Washburn et al., 1979).
Synthesis and Structural Studies
- Research into the synthesis of benzyl 1-aminocyclobutane-1-carboxylate hydrochloride and its derivatives has been extensive. Studies include regiospecific additions to 1-(arylsulfonyl)bicyclo[1.1.0]Butanes for the synthesis of cis and trans 2,7-methanoglutamic acids (Gaoni, 1988) and the synthesis of potential boron neutron capture therapy agents based on 1-aminocyclobutane-1-carboxylic acid (Kabalka & Yao, 2003). Additionally, studies on stereoselective synthesis and structural analysis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been conducted (Izquierdo et al., 2005).
Neuropharmacological Characterization
- The neuropharmacological properties of 1-aminocyclobutane-1-carboxylate have been explored, particularly its interactions with the N-Methyl-D-Aspartate (NMDA)-associated glycine receptor. Studies demonstrated rapid elimination in animal models and limited in vivo utility due to rapid inactivation (Rao et al., 1990).
Vibrational Circular Dichroism in Solid-State Organisation
- Vibrational circular dichroism has been used to study the solid-state organization of derivatives of cyclic β-amino acids like 2-aminocyclobutane-1-carboxylic acid (ACBC). This research highlights the sensitivity of VCD to long-range organization in crystals, contributing to our understanding of molecular interactions in solid phases (Declerck et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNIORDFIRVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)




![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)
